Dansyl-L-valine

説明

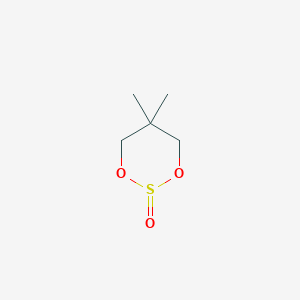

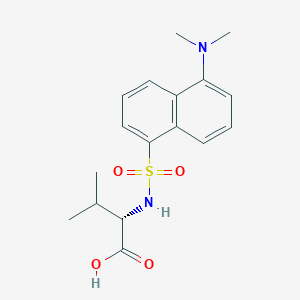

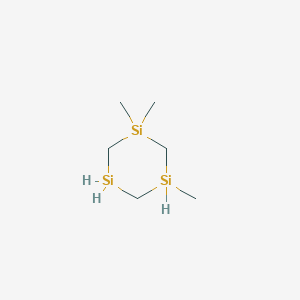

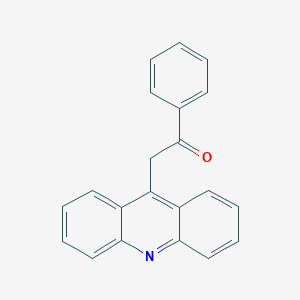

Dansyl-L-valine is a derivative of the amino acid valine . It is used in research and development . The molecular formula of Dansyl-L-valine is C17H22N2O4S .

Synthesis Analysis

Dansyl-L-valine can be synthesized through a process known as dansylation . This process involves the reaction of amino acids with dansyl chloride, a reagent that reacts with the free amino groups of peptides and proteins . The resulting dansyl amino acids can then be separated and identified using techniques such as liquid chromatography-mass spectrometry .

Molecular Structure Analysis

The molecular weight of Dansyl-L-valine is 350.43 . A study on the structural and electronic properties of crystalline L- and DL-valine showed that the electronic properties of the two forms of valine are similar at zero pressure .

Chemical Reactions Analysis

Dansyl-L-valine can be analyzed using liquid chromatography-mass spectrometry (LC-MS) after chemical derivatization . The dansyl group improves the retention of amino acids on reverse-phase columns, making it easier to analyze them .

Physical And Chemical Properties Analysis

Dansyl-L-valine is a solid substance . Its physical and chemical properties can be affected by pressure, leading to various deformations of molecules .

科学的研究の応用

- Scientific Field: Physical Chemistry

- Application Summary: L-valine and DL-valine have been studied for their structural and electronic properties within the framework of density functional theory including van der Waals interactions .

- Methods of Application: The study was conducted using first-principles calculations .

- Results: The results showed that the electronic properties of the two forms of valine are similar at zero pressure. Pressure leads to different responses in these crystals which is manifested as various deformations of molecules .

- Scientific Field: Animal Science

- Application Summary: L-valine, produced by a genetically modified strain of Escherichia coli (NITE BP-01755), is used as a feed additive for all animal species .

- Methods of Application: L-valine is produced by fermentation with a genetically modified strain of Escherichia coli .

- Results: The product does not give rise to any safety concern associated with the genetic modification of the production strain. It is safe for all target species when used to meet the animals’ nutritional requirements .

Physicochemical Properties Study

Animal Nutrition

- Peptide Synthesis

- Scientific Field: Biochemistry

- Application Summary: Dansyl-L-valine can be used in peptide synthesis as a building block . The attached dansyl group serves as a fluorescent probe, allowing researchers to track the peptide’s interactions and dynamics .

- Methods of Application: Dansyl-L-valine is incorporated into the peptide chain during the synthesis process. The resulting peptide can then be studied using fluorescence spectroscopy .

- Results: The results would depend on the specific peptide being synthesized and the experiment being conducted .

Safety And Hazards

将来の方向性

Dansyl-L-valine and other dansyl amino acids have potential applications in various fields. For instance, they can be used in the analysis of amino acids in biological samples, which is a critical tool for studying metabolism . They can also be used in the separation of enantiomers and diastereomers .

特性

IUPAC Name |

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S/c1-11(2)16(17(20)21)18-24(22,23)15-10-6-7-12-13(15)8-5-9-14(12)19(3)4/h5-11,16,18H,1-4H3,(H,20,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULDIKGSZAUMHB-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70547937 | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dansyl-L-valine | |

CAS RN |

1098-50-6 | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[2-[[4-acetyl-5-[[5-(2,2-dicyanoethenyl)-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-3-methyl-1H-pyrrol-2-yl]methyl]-5-(2,2-dicyanoethenyl)-4-methyl-1H-pyrrol-3-yl]propanoate](/img/structure/B90820.png)